2'-Deoxycytidine-1'-13C Monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

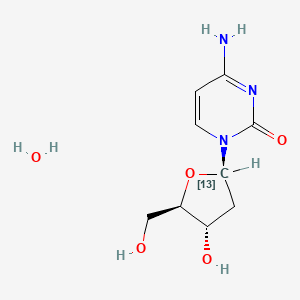

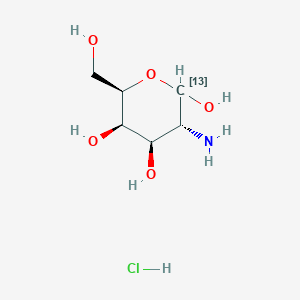

2’-Deoxycytidine-1’-13C Monohydrate is a carbon isotope labeled nucleoside compound . It is an isotopically labeled form of 2’-Deoxycytidine . This product is not intended for human or veterinary use but for research use only.

Synthesis Analysis

The synthesis of 2’-Deoxycytidine-1’-13C Monohydrate involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of 2’-Deoxycytidine-1’-13C Monohydrate is C9H15N3O5. The molecular weight is 246.227. The structure of this compound consists of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .Applications De Recherche Scientifique

Gene Expression Regulation

2'-Deoxycytidine-1'-13C Monohydrate, as a deoxycytidine analog, plays a significant role in the study of gene expression regulation. Its application in scientific research extends to understanding how gene expression is influenced by DNA methylation and demethylation processes. A notable application is in the study of the effects of 5-Aza-2′-deoxycytidine (AzaD), a related compound, on gene expression. AzaD has been shown to activate methylated and silenced genes through promoter demethylation, though this is not its only mechanism affecting gene expression. It also influences gene expression in ways independent of DNA demethylation, illustrating the complex nature of gene regulation and the diverse responses observed in patients undergoing AzaD therapy (R. S. Seelan, P. Mukhopadhyay, M. Pisano, R. Greene, 2018).

DNA Methyltransferase Inhibition

In cancer research, this compound-related compounds, particularly DNA methyltransferase inhibitors, have shown promising results. These inhibitors, including 5-azacytidine and 5-aza-2'-deoxycytidine, have demonstrated the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in both in vitro and in vivo models. This highlights the therapeutic potential of targeting DNA methylation in cancer treatment (J. Goffin, E. Eisenhauer, 2002).

Nucleoside Reverse Transcriptase Inhibitor Development

Another critical application is in the development of nucleoside reverse transcriptase inhibitors (NRTIs) for HIV treatment. Compounds like this compound are structurally similar to natural nucleosides, making them effective in interfering with viral replication. Research into apricitabine (ATC), a novel deoxycytidine NRTI, has shown it to possess good antiviral activity, including against HIV strains resistant to other NRTIs. This highlights the potential of this compound analogs in overcoming resistance and improving treatment outcomes for individuals with HIV (S. Cox, J. Southby, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2’-Deoxycytidine-1’-13C Monohydrate are Thymidine kinase 2, mitochondrial, Class B acid phosphatase, and Deoxycytidine kinase . These enzymes play a crucial role in the metabolism of nucleosides and nucleotides, which are essential components of DNA and RNA.

Mode of Action

2’-Deoxycytidine-1’-13C Monohydrate interacts with its targets by getting incorporated into the DNA molecule during replication. The presence of a carbon-13 isotope at the 1’ position of the molecule allows for its use in a variety of biochemical and biophysical studies .

Biochemical Pathways

The compound affects the metabolic pathways of cytidine analogues and cytidine deaminase activities in cells . It is involved in the phosphorylation process, which can substantially contribute to their (in)activation .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the structure and dynamics of DNA molecules. By incorporating this labeled compound into DNA samples, researchers can obtain highly detailed information about the structure and dynamics of DNA molecules .

Analyse Biochimique

Biochemical Properties

2’-Deoxycytidine-1’-13C Monohydrate plays a crucial role in biochemical reactions, particularly in the study of DNA synthesis and repair. It interacts with several key enzymes and proteins involved in these processes. For instance, it is a substrate for deoxycytidine kinase, which phosphorylates it to form 2’-deoxycytidine monophosphate. This compound also interacts with DNA polymerases during DNA replication and repair, where it is incorporated into the DNA strand. Additionally, it is a target for cytidine deaminase, which deaminates it to form 2’-deoxyuridine .

Cellular Effects

2’-Deoxycytidine-1’-13C Monohydrate influences various cellular processes, including DNA synthesis, repair, and cell signaling pathways. In proliferating cells, it is incorporated into the DNA during replication, affecting gene expression and cellular metabolism. This incorporation can lead to changes in cell cycle progression and apoptosis, particularly in cancer cells where DNA synthesis is dysregulated . The compound’s impact on cell signaling pathways can also modulate cellular responses to DNA damage and stress.

Molecular Mechanism

At the molecular level, 2’-Deoxycytidine-1’-13C Monohydrate exerts its effects through several mechanisms. It is phosphorylated by deoxycytidine kinase to form 2’-deoxycytidine monophosphate, which is further phosphorylated to the triphosphate form and incorporated into DNA by DNA polymerases. This incorporation can lead to chain termination or mutations, affecting DNA replication and repair. Additionally, the compound can inhibit cytidine deaminase, preventing the deamination of cytidine and maintaining the pool of deoxycytidine for DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxycytidine-1’-13C Monohydrate can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its activity can decrease over prolonged periods or under suboptimal conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models of cancer, where it can induce apoptosis and inhibit cell proliferation .

Dosage Effects in Animal Models

The effects of 2’-Deoxycytidine-1’-13C Monohydrate vary with different dosages in animal models. At low doses, the compound can be incorporated into DNA without significant toxicity, making it useful for tracking DNA synthesis and repair. At high doses, it can induce cytotoxic effects, including apoptosis and inhibition of cell proliferation. These effects are particularly pronounced in rapidly dividing cells, such as cancer cells, where high doses can lead to significant cell death .

Metabolic Pathways

2’-Deoxycytidine-1’-13C Monohydrate is involved in several metabolic pathways, including phosphorylation by deoxycytidine kinase and deamination by cytidine deaminase. These pathways are crucial for the compound’s incorporation into DNA and its subsequent effects on cellular function. The compound can also affect metabolic flux and metabolite levels, particularly in cancer cells where DNA synthesis is dysregulated .

Transport and Distribution

Within cells and tissues, 2’-Deoxycytidine-1’-13C Monohydrate is transported and distributed through various mechanisms. It can be taken up by nucleoside transporters and distributed to different cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its activity and function. For instance, its incorporation into DNA can lead to its accumulation in the nucleus, where it exerts its effects on DNA synthesis and repair .

Subcellular Localization

The subcellular localization of 2’-Deoxycytidine-1’-13C Monohydrate is primarily in the nucleus, where it is incorporated into DNA. This localization is facilitated by its phosphorylation and subsequent incorporation by DNA polymerases. The compound’s activity and function can be influenced by its localization, with its effects on DNA synthesis and repair being most pronounced in the nucleus. Additionally, any post-translational modifications or targeting signals can further direct the compound to specific compartments or organelles .

Propriétés

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i8+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBGOHZLZCFWLH-TXHSEDLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[13C@H]1N2C=CC(=NC2=O)N)CO)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide](/img/structure/B583459.png)

![2-Oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylic acid ethyl ester](/img/structure/B583481.png)